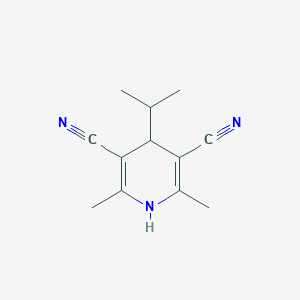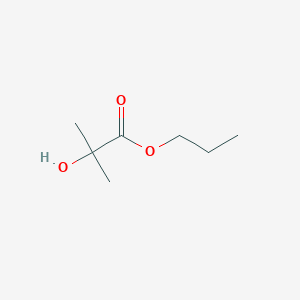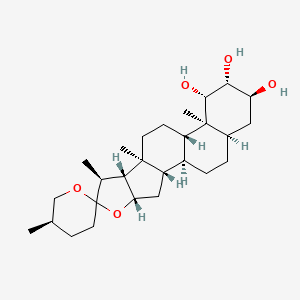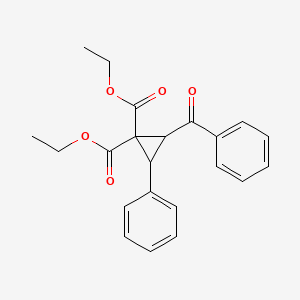
3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their bioactive properties and are widely used in the pharmaceutical industry, particularly as calcium channel blockers. The compound’s structure includes a pyridine ring with two cyano groups at positions 3 and 5, and various substituents at other positions, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. The scalability of the Hantzsch synthesis makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and other functionalized derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a calcium channel blocker and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and other medical conditions.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- involves its interaction with calcium channels in biological systems. By modulating these channels, the compound can influence calcium ion flow, which is crucial for various physiological processes. This modulation can lead to the relaxation of smooth muscles, reduction of blood pressure, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another 1,4-dihydropyridine derivative with similar bioactive properties.
4-(2-Chloro-3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile: A structurally related compound with different substituents that may alter its chemical and biological properties.
Uniqueness
The unique combination of substituents in 3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- provides it with distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1539-55-5 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2,6-dimethyl-4-propan-2-yl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C12H15N3/c1-7(2)12-10(5-13)8(3)15-9(4)11(12)6-14/h7,12,15H,1-4H3 |
InChI Key |
OUSPFLOWFLFMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)





![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)


![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)


